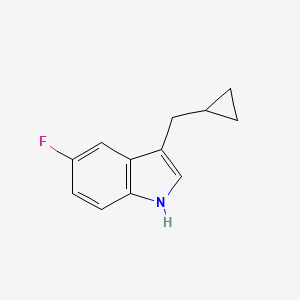

![molecular formula C9H16ClNO2 B2557762 5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride CAS No. 2377031-85-9](/img/structure/B2557762.png)

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 205.68 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-azaspiro[3.5]nonane-2-ol and its hydrochloride compound involves several steps . The process starts with N-Boc-4-piperidone as a raw material, followed by a Wittig reaction to prepare N-Boc-4-methylenepiperidine. Then, zinc/copper is used for the catalysis of trichloroacetyl chloride to carry out [2+2] cyclisation for preparing N-Boc-7-azaspiro ketone. The azaspiro ketone intermediate is reduced into N-Boc-7-azaspiro-ol by sodium borohydride at room temperature, and finally, 2mol/L hydrochloric acid-ethyl acetate is used for removing Boc to prepare the target product hydrochloride .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)1-3-10-4-2-9;/h7,10H,1-6H2,(H,11,12);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its IUPAC name is 5-azaspiro[3.5]nonane-8-carboxylic acid hydrochloride . The compound has a molecular weight of 205.68 .科学的研究の応用

Diversity-Oriented Synthesis of Azaspirocycles

The utility of "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride" extends to the diversity-oriented synthesis of azaspirocycles, which are crucial scaffolds in medicinal chemistry. Multicomponent condensation reactions involving N-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane offer rapid access to omega-unsaturated dicyclopropylmethylamines. These intermediates are converted into heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes through selective ring-closing metathesis, epoxide opening, or reductive amination. The resulting pyrrolidines, piperidines, and azepines derived from these processes are significant for chemistry-driven drug discovery due to their functionalized structures that are adaptable for various pharmacological applications (Wipf, Stephenson, & Walczak, 2004).

Synthesis of Spirocyclic Oxetane-Fused Benzimidazole

Another innovative application is the synthesis of spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane. These structures are converted into o-cycloalkylaminoacetanilides for oxidative cyclizations, leading to the formation of ring-fused benzimidazoles. The x-ray crystal structure of the new tetracyclic system resulting from this synthesis demonstrates the potential of "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride" in creating complex heterocyclic systems that could have implications in drug design and discovery (Gurry, McArdle, & Aldabbagh, 2015).

Novel Amino Acids Synthesis

The compound also plays a role in the synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids, characterized by their spirocyclic scaffold, contribute to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design, showcasing the compound's versatility in contributing to the development of new biochemical tools (Radchenko, Grygorenko, & Komarov, 2010).

Construction of Azaspirocyclic Cores

Efficient strategies for constructing azaspirocyclic cores, such as the 6-azaspiro[4.5]decane ring system, have been developed using "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride." This method involves intramolecular ene reactions of acylnitroso compounds, leading to spirocyclic products that are integral to the cores of natural products like halichlorine and pinnaic acids. Such synthetic methodologies underscore the importance of "5-Azaspiro[3.5]nonane-2-carboxylic acid; hydrochloride" in advancing organic synthesis, particularly in the construction of complex natural product analogs (Matsumura, Aoyagi, & Kibayashi, 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

特性

IUPAC Name |

5-azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(6-7)3-1-2-4-10-9;/h7,10H,1-6H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPFTYWJUCASCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC2(C1)CC(C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2557680.png)

![4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2557683.png)

![2-((2-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2557685.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2557686.png)

![2-(4-Butoxyphenyl)-4-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrazolo[1,5-a]pyrazine](/img/structure/B2557688.png)

![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)

![N-(1-cyanocyclohexyl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2557692.png)

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)